![molecular formula C17H17FN2OS B5722625 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol
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Overview
Description
4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol, also known as FPCTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Pharmacological Research
This compound is of significant interest in pharmacology due to its potential as a receptor ligand . Its structure suggests it could interact with various neurotransmitter receptors, particularly those involved in the central nervous system. Researchers are exploring its potential as a therapeutic agent for neurological disorders such as anxiety, depression, and schizophrenia .
Antimicrobial Studies
The presence of the fluorophenyl and piperazinyl groups in this compound makes it a candidate for antimicrobial research . Studies are investigating its efficacy against a range of bacterial and fungal pathogens. Its unique structure may offer advantages in overcoming resistance mechanisms seen in traditional antibiotics .
Cancer Research
In oncology, this compound is being studied for its potential anticancer properties . Researchers are examining its ability to induce apoptosis (programmed cell death) in cancer cells. Its mechanism of action may involve disrupting cellular signaling pathways critical for cancer cell survival and proliferation.
Synthetic Chemistry
Finally, in synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in the development of new chemical entities.
These applications highlight the diverse potential of 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol in scientific research. Each field leverages its unique chemical properties to address specific challenges and advance knowledge in various domains.
Pharmacological Research Antimicrobial Studies Cancer Research : Neuroprotective Agents : Chemical Biology : Material Science : Environmental Chemistry : Synthetic Chemistry
Mechanism of Action
Target of Action
The primary target of 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function
Result of Action
The molecular and cellular effects of the compound’s action include reduced uridine uptake in cells expressing ENT1 and ENT2 .
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(4-hydroxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS/c18-15-3-1-2-4-16(15)19-9-11-20(12-10-19)17(22)13-5-7-14(21)8-6-13/h1-8,21H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESBWULWAUQUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorophenyl)piperazin-1-yl]-(4-hydroxyphenyl)methanethione |
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